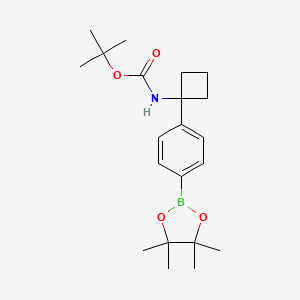

tert-Butyl-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate

Übersicht

Beschreibung

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate: is a boronic ester derivative widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

Biology and Medicine:

Drug Development: Used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Agrochemicals: Employed in the synthesis of active ingredients for pesticides and herbicides.

Wirkmechanismus

Target of Action

It is known that the compound is an important intermediate in many biologically active compounds .

Mode of Action

It is known that the compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds. In the presence of a palladium catalyst, an organoboron compound (such as our compound) reacts with a halide to form a new carbon-carbon bond.

Pharmacokinetics

The compound is known to be a solid at 20°c and should be stored in a cool place (0-10°c) . These properties may influence its bioavailability.

Result of Action

The compound is an important intermediate in the synthesis of many biologically active compounds . Therefore, the result of its action can vary depending on the final compound it is used to synthesize.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a cool place (0-10°C) to maintain its stability . Furthermore, the compound should be protected from heat .

Biochemische Analyse

Biochemical Properties

It is known to be an intermediate in the synthesis of many biologically active compounds .

Cellular Effects

Given its role as an intermediate in the synthesis of biologically active compounds, it may influence various cellular processes depending on the specific compound it is used to synthesize .

Molecular Mechanism

It is known to be involved in the synthesis of biologically active compounds, suggesting that it may interact with various biomolecules during this process .

Temporal Effects in Laboratory Settings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with tert-butyl 4-hydroxycyclobutylcarbamate.

Borylation: The key step involves the borylation of the phenyl ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester group.

Borane Derivatives: Formed through reduction reactions.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness:

- Stability: The compound is highly stable under various reaction conditions, making it suitable for a wide range of applications.

- Reactivity: The boronic ester group is highly reactive in cross-coupling reactions, providing high yields of the desired products.

- Versatility: It can be used in the synthesis of a diverse array of compounds, from pharmaceuticals to advanced materials.

Biologische Aktivität

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- IUPAC Name : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

- Molecular Formula : C₁₇H₂₆BNO₄

- Molecular Weight : 319.20 g/mol

- CAS Number : 330793-01-6

- Melting Point : 166–169 °C

The biological activity of this compound is primarily attributed to its interaction with various kinase pathways. Notably:

- GSK-3β Inhibition : The compound exhibits inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell survival. Inhibitors of GSK-3β have been associated with neuroprotective effects and anti-inflammatory actions .

Inhibition Assays

A study evaluating the inhibitory activity against GSK-3β demonstrated that modifications in the compound's structure can lead to significant variations in potency. The following table summarizes the IC50 values for related compounds:

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Compound A | 8 | Potent GSK-3β inhibitor |

| Compound B | 50 | Moderate inhibition |

| tert-butyl carbamate | 20 | Effective but less potent than Compound A |

Cytotoxicity Studies

Cytotoxicity was assessed in various cell lines (HT-22 and BV-2). The results indicated that while some derivatives showed decreased cell viability at higher concentrations, tert-butyl carbamate maintained cell viability up to concentrations of 10 µM .

Case Studies

- Neuroprotection in Animal Models :

- Anti-inflammatory Effects :

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-21(13-8-14-21)15-9-11-16(12-10-15)22-26-19(4,5)20(6,7)27-22/h9-12H,8,13-14H2,1-7H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUCJBOQVMWQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729099 | |

| Record name | tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032528-06-5 | |

| Record name | tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.